molecular formula C16H13N5O3 B11472580 Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester

Benzoic acid, 4-[[[2-(4H-1,2,4-triazol-4-yl)-4-pyridinyl]carbonyl]amino]-, methyl ester

Cat. No.: B11472580
M. Wt: 323.31 g/mol
InChI Key: XKLCMOLDFURSLY-UHFFFAOYSA-N
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Description

METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-chloro-4-(4H-1,2,4-triazol-4-yl)pyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[2-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE-4-AMIDO]BENZOATE is unique due to its specific combination of a triazole ring with a pyridine and benzoate moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

methyl 4-[[2-(1,2,4-triazol-4-yl)pyridine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)11-2-4-13(5-3-11)20-15(22)12-6-7-17-14(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22)

InChI Key

XKLCMOLDFURSLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)N3C=NN=C3

Origin of Product

United States

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